![molecular formula C19H22FN3O4S B2858295 3-fluoro-4-methoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1797617-53-8](/img/structure/B2858295.png)
3-fluoro-4-methoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
“3-fluoro-4-methoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide” is a chemical compound with the molecular formula C19H22FN3O4S . It is used in various scientific research due to its unique properties.
Synthesis Analysis
The synthesis of piperidone derivatives, which are precursors to the piperidine ring, is of particular interest due to their unique biochemical properties . They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases, such as PubChem .Chemical Reactions Analysis
Piperidones have been synthesized in order to study their biological activity . Various catalysts have been employed in these reactions, such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in various databases, such as PubChem .Scientific Research Applications
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
This compound exhibits a structure that suggests potential use in the synthesis of therapeutic agents. The presence of a pyridine moiety, often found in drugs, could be exploited for its pharmacological properties. It may serve as a precursor in the synthesis of molecules with potential anti-inflammatory or anticancer activities, given the relevance of sulfonyl piperidines in medicinal chemistry .
Pharmacology: Development of Novel Drug Candidates
In pharmacology, the compound’s unique structure could be instrumental in developing new drug candidates. Its fluorine atom could enhance the bioavailability and metabolic stability of potential medications. The methoxy group might be involved in selective receptor binding, which is crucial for designing targeted therapies .
Biochemistry: Enzyme Inhibition Studies
The sulfonyl group in this compound could interact with various enzymes, making it a valuable tool for studying enzyme inhibition. This could lead to the discovery of new inhibitors for enzymes that are therapeutic targets, such as proteases or kinases involved in disease pathways .
Chemical Synthesis: Building Block for Heterocyclic Compounds
Due to its structural components, this compound could serve as a building block for synthesizing a wide range of heterocyclic compounds. These compounds are essential in developing pharmaceuticals, agrochemicals, and dyes. The fluorine atom can introduce unique reactivity, making it a versatile intermediate in organic synthesis .
Radiopharmaceuticals: Imaging Agent Precursors
The fluorine atom in the compound could potentially be utilized to create fluorine-18 labeled imaging agents for positron emission tomography (PET). This application is particularly relevant in the diagnosis and research of cancers and neurological disorders .
Material Science: Organic Electronic Materials
Organic compounds containing pyridine and fluorine are often used in organic electronic materials due to their excellent electrical properties. This compound could be used in the development of organic light-emitting diodes (OLEDs) or as a component in organic photovoltaic cells .
Agrochemistry: Synthesis of Pesticides and Herbicides
The structural features of this compound suggest potential use in synthesizing new pesticides and herbicides. The sulfonyl and pyridine groups are commonly found in compounds with herbicidal and pesticidal activities, indicating its utility in agrochemical research .
Analytical Chemistry: Chromatography Standards
Lastly, due to its unique structure, this compound could be used as a standard in chromatographic analysis to help identify or quantify similar compounds in complex mixtures, aiding in the quality control of pharmaceuticals and other chemical products .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets, such as themitogen-activated protein kinase (MAPK)
Mode of Action
Similar compounds have been found to inhibit the action of their targets, such as theMAPK
Biochemical Pathways
The inhibition ofMAPK could potentially affect various cellular processes, including cell growth, differentiation, and apoptosis
Result of Action
The inhibition ofMAPK could potentially lead to changes in cellular processes, including cell growth, differentiation, and apoptosis
properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S/c1-27-18-5-4-15(11-17(18)20)19(24)22-12-14-6-9-23(10-7-14)28(25,26)16-3-2-8-21-13-16/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQZVCZASTVWBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide |
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